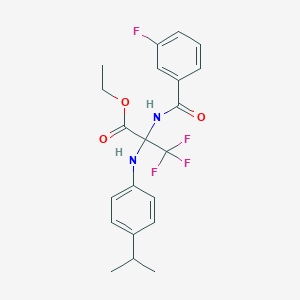![molecular formula C23H24F3N3O3S B396265 ethyl 2-(benzoylamino)-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396265.png)
ethyl 2-(benzoylamino)-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]alaninate is a complex organic compound that features a unique combination of functional groups, including a cyano group, a trifluoromethyl group, and a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzoylamino)-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-3,3,3-trifluoropropanoate typically involves multiple steps. One common method includes the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in the presence of a base such as potassium hydroxide in dimethylformamide (DMF) to form the intermediate cyanoacetamide derivative . This intermediate can then be further reacted with phenyl isothiocyanate and other reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and solvents to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield primary amines.
Scientific Research Applications
Ethyl N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]alaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-(benzoylamino)-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule for various applications.
Comparison with Similar Compounds
Ethyl N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3,3,3-trifluoro-2-[(phenylcarbonyl)amino]alaninate can be compared with other similar compounds, such as:
Cyanoacetamide derivatives: These compounds share the cyano group and are used in similar applications.
Trifluoromethylated compounds: These compounds contain the trifluoromethyl group and are known for their stability and biological activity.
Thiophene derivatives: These compounds contain the thiophene ring and are widely used in organic synthesis and materials science.
Properties
Molecular Formula |
C23H24F3N3O3S |
|---|---|
Molecular Weight |
479.5g/mol |
IUPAC Name |
ethyl 2-benzamido-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C23H24F3N3O3S/c1-2-32-21(31)22(23(24,25)26,28-19(30)15-10-6-5-7-11-15)29-20-17(14-27)16-12-8-3-4-9-13-18(16)33-20/h5-7,10-11,29H,2-4,8-9,12-13H2,1H3,(H,28,30) |
InChI Key |
CTUPETODBHMOLQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCCCC2)C#N)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCCCC2)C#N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({[2-methoxy-5-(trifluoromethyl)anilino]carbonyl}oxy)-2-methylpropanimidoyl chloride](/img/structure/B396186.png)
![N-[2,2,2-trifluoro-1-[(5-methylpyridin-2-yl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B396187.png)
![Ethyl 3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]-2-{2-[(4-methylphenyl)sulfonyl]hydrazino}propanoate](/img/structure/B396188.png)

![Ethyl 2-({[(2-chlorobenzyl)amino]carbonyl}amino)-2-ethoxy-3,3,3-trifluoropropanoate](/img/structure/B396194.png)
![N-[1-(3,4-difluoroanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396197.png)
![N-[2,2,2-trifluoro-1-(4-fluoroanilino)-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B396198.png)
![N-[2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B396200.png)
![Ethyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-(2-methoxyanilino)propanoate](/img/structure/B396202.png)

![Ethyl 2,2,2-trifluoro-1-[(6-methyl-2-pyridinyl)amino]-1-(trifluoromethyl)ethylcarbamate](/img/structure/B396205.png)
![Ethyl 3,3,3-trifluoro-2-[4-[(3-fluorobenzoyl)-methylamino]phenyl]-2-hydroxypropanoate](/img/structure/B396206.png)
